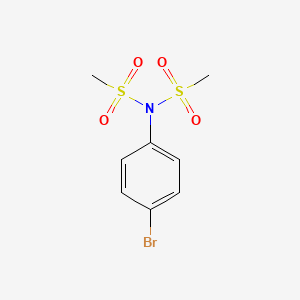

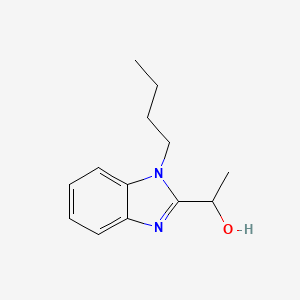

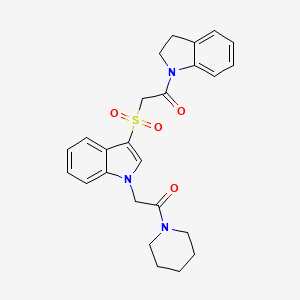

![molecular formula C12H15N3O4 B2438859 N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide CAS No. 5367-48-6](/img/structure/B2438859.png)

N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” is a compound with the molecular formula C12H15N3O4 . It is related to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Molecular Structure Analysis

The molecular structure of “N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” is determined by its molecular formula, C12H15N3O4 . The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Dihydrofolate Reductase (DHFR) Inhibitor

“N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” is used in the design and synthesis of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors . The inhibition of DHFR is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Antimicrobial Activity

This compound exhibits antimicrobial activity. Sulfonamides conjugated with acetamide fragments exhibit antimicrobial activities . Some of these synthesized compounds are active as antibacterial and antifungal agents .

Anticancer Activity

“N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” shows potential in cancer treatment. Most of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

Antioxidant Activity

The acetamide functional group is responsible for antioxidant activities . This property can be utilized in various scientific research applications.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory activities . This makes it a potential candidate for research in the development of anti-inflammatory drugs.

Urease Inhibitory Activities

“N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” has been found to have urease inhibitory activities . This property can be useful in the treatment of diseases caused by urease-producing bacteria.

Thermophysical Property Analysis

The compound is also used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for this compound .

Analytical Reagent

The Lewis acid property of acetamides renders them useful as analytical reagents and in the preparation of a number of coordination complexes .

Mécanisme D'action

Target of Action

A structurally similar compound, suvn-g3031, targets the histamine h3 receptor . These receptors are widely expressed in healthy and Alzheimer’s disease brains and exert neuromodulatory functions on the cholinergic, adrenergic, and dopaminergic neurotransmitter systems .

Mode of Action

The related compound suvn-g3031 acts as an inverse agonist at h3 receptors . Inhibiting this receptor has been shown in mice and rats to enhance cholinergic signaling, reduce tau phosphorylation, and reverse behavioral deficits .

Biochemical Pathways

The related compound suvn-g3031 is known to modulate the cholinergic, adrenergic, and dopaminergic neurotransmitter systems through its action on the histamine h3 receptor .

Result of Action

The related compound suvn-g3031 has been shown to enhance cholinergic signaling, reduce tau phosphorylation, and reverse behavioral deficits in preclinical studies .

Propriétés

IUPAC Name |

N-(4-morpholin-4-yl-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-9(16)13-10-2-3-11(12(8-10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVDSOEGUHZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)

![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)